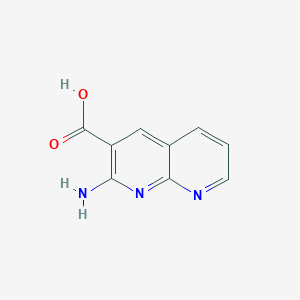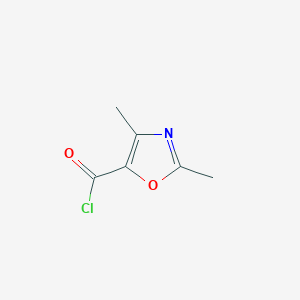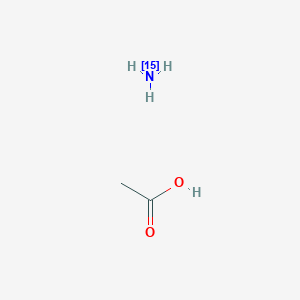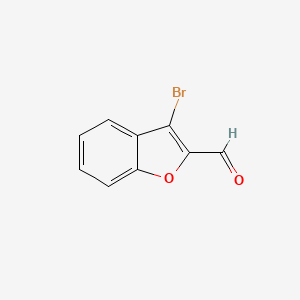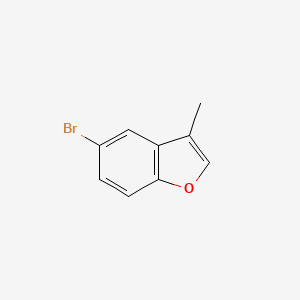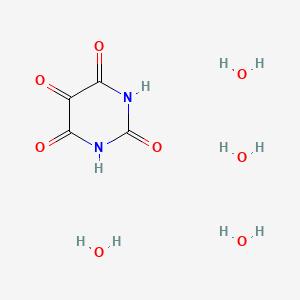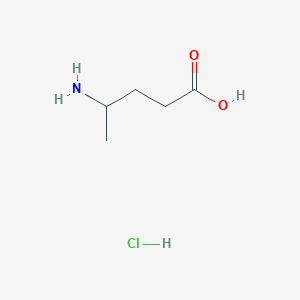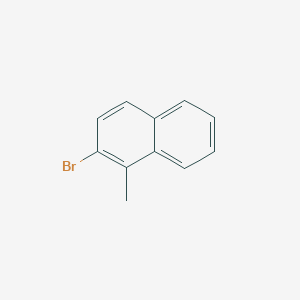
2-Bromo-1-methylnaphthalene
Overview
Description
2-Bromo-1-methylnaphthalene is a useful research compound. Its molecular formula is C11H9Br and its molecular weight is 221.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Processes : Bromination of 2-methylnaphthalene at low temperatures leads to the formation of 1-bromo-2-methylnaphthalene, a compound closely related to 2-bromo-1-methylnaphthalene. This process highlights the potential for producing various brominated naphthalene derivatives, useful in further chemical syntheses (Wang Hai-yang, 2009).
- Characterization of Derivatives : Chiral derivatives of 1-bromo-4-methylnaphthalene, another similar compound, have been prepared and used to study π-facial selectivity in reactions with singlet oxygen, indicating the importance of substituent effects in these types of compounds (W. Adam & M. Prein, 1994).
Chemical Interactions and Properties
- Molecular Interactions : Studies on systems like 2-methylnaphthalene and 2-halonaphthalenes have revealed interesting interactions between methyl and halogen groups, which can be crucial in understanding the behavior of brominated naphthalenes (T. Calvet et al., 1999).
- Fluorescent Tracer Applications : 1-Methylnaphthalene, closely related to this compound, is used as a laser-induced fluorescence tracer in internal combustion engines, indicating potential applications of its brominated derivative in similar diagnostic and analytical techniques (Peter Fendt et al., 2020).
Catalysis and Industrial Applications
- Catalysis Research : Studies involving the conversion of 1-methylnaphthalene to methyldecalins using catalysis present insights into potential industrial applications of brominated naphthalenes in the field of catalysis and material synthesis (B. Demirel & W. Wiser, 1996).
- Oxidation Studies : Oxidation studies of 1-methylnaphthalene provide foundational knowledge that could be applicable to the study of this compound, especially in understanding its behavior under different conditions such as high temperatures and pressures (K. Mati et al., 2007).
Environmental and Health Research
- Toxicology Studies : Research on the toxicity and metabolism of methylnaphthalene in mice might provide indirect insights into the environmental and health impacts of its brominated counterparts, which could be crucial for assessing their safe use in various applications (K. A. Griffin et al., 1981).
Future Directions
Mechanism of Action
Target of Action
It’s known that brominated compounds often interact with various proteins and enzymes in the body, altering their function .
Mode of Action
The exact mode of action of 2-Bromo-1-methylnaphthalene is not well-documented. Brominated compounds typically exert their effects by binding to target proteins and enzymes, thereby modifying their activity. This can lead to changes in cellular processes and biochemical reactions .
Biochemical Pathways
Brominated compounds can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Like other small organic molecules, it’s likely to be absorbed through the gastrointestinal tract if ingested, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine and feces .
Result of Action
Brominated compounds can have a wide range of effects depending on their specific targets and the tissues in which these targets are expressed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity. Additionally, individual factors such as age, sex, health status, and genetic makeup can influence how an individual responds to the compound .
Biochemical Analysis
Biochemical Properties
2-Bromo-1-methylnaphthalene plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating specific biochemical transformations. For instance, it undergoes asymmetric cross-coupling reactions with its corresponding Grignard reagent using a nickel catalyst to form non-racemic 2,2′-dimethyl-1,1′-binaphthyl . This interaction highlights its utility in creating complex organic molecules, which can be further used in biochemical studies and pharmaceutical applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, dynamic phosphorescence quenching of this compound without deoxygenation has been used for selective sensing of copper (II) at nanogram levels . This indicates its potential role in cellular metal ion regulation and signaling pathways, which are crucial for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound undergoes electrochemically induced carbon–bromine bond dissociation in its radical anion form . This dissociation process involves the formation of a bromide anion and an organic radical, which can further react to form complex organic structures. Such interactions are essential for understanding the compound’s role in enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that dynamic phosphorescence quenching of this compound can be used for selective sensing of copper (II) at nanogram levels without deoxygenation . This suggests that the compound remains stable under specific conditions, allowing for prolonged experimental use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be beneficial for specific biochemical applications. For instance, the compound’s interaction with copper (II) ions at nanogram levels indicates its potential for precise biochemical modulation . Detailed studies on dosage thresholds and toxic effects are necessary to fully understand its impact on animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s role in asymmetric cross-coupling reactions with its corresponding Grignard reagent using a nickel catalyst highlights its involvement in complex organic synthesis . These metabolic interactions are crucial for understanding the compound’s effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. The compound’s ability to undergo dynamic phosphorescence quenching without deoxygenation suggests its potential for selective sensing and localization within cellular compartments . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and efficacy in biochemical applications.
Properties
IUPAC Name |
2-bromo-1-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJFBKVIGAYAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498116 | |
| Record name | 2-Bromo-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20601-22-3 | |
| Record name | 2-Bromo-1-methylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20601-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20601-22-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


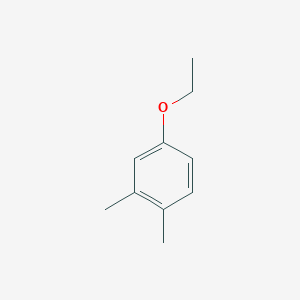


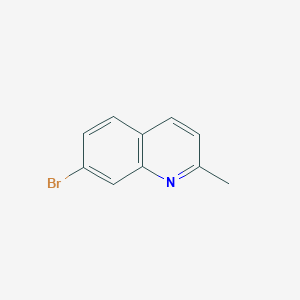

![4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1280049.png)
